9-Nitroacenaphtho[1,2-b]quinoxaline
Overview
Description
9-Nitroacenaphtho[1,2-b]quinoxaline: is an organic compound with the molecular formula C18H9N3O2 and a molecular weight of 299.291 g/mol . This compound is part of the quinoxaline family, known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitroacenaphtho[1,2-b]quinoxaline typically involves the nitration of acenaphthoquinoxaline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the acenaphthoquinoxaline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Nitroacenaphtho[1,2-b]quinoxaline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Various electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of 9-aminoacenaphtho[1,2-b]quinoxaline.
Substitution: Formation of substituted acenaphthoquinoxaline derivatives.
Scientific Research Applications
Chemistry: 9-Nitroacenaphtho[1,2-b]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding interactions .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 9-Nitroacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
Acenaphtho[1,2-b]quinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-Aminoacenaphtho[1,2-b]quinoxaline: Formed by the reduction of 9-Nitroacenaphtho[1,2-b]quinoxaline, it has different reactivity and applications.
Nitroquinoxaline derivatives: Other derivatives with nitro groups at different positions, which can exhibit varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9-nitroacenaphthyleno[1,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNABXPWCQGLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134859-12-4 | |
Record name | 9-NITROACENAPHTHO(1,2-B)QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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